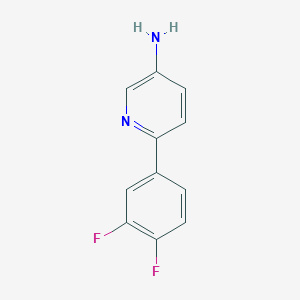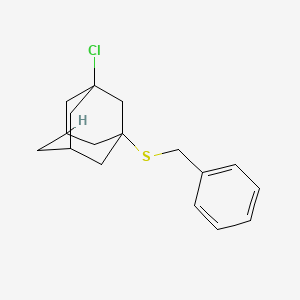![molecular formula C16H16ClN B12070376 N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine](/img/structure/B12070376.png)
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine is an organic compound with a complex structure that includes a cyclopropane ring and a chlorinated phenyl group
Métodos De Preparación
The synthesis of N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine typically involves multiple steps. One common synthetic route starts with the commercially available (4-chlorophenyl)(phenyl)methanone. This compound is reduced using sodium borohydride in methanol to yield (4-chlorophenyl)(phenyl)methanol. The alcohol is then converted to the corresponding chloride using hydrochloric acid and calcium chloride. Finally, the chloride is reacted with cyclopropanamine in the presence of a base such as potassium carbonate to yield this compound .
Análisis De Reacciones Químicas
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.
Aplicaciones Científicas De Investigación
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Mecanismo De Acción
The mechanism of action of N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparación Con Compuestos Similares
N-{[4-(3-chlorophenyl)phenyl]methyl}cyclopropanamine can be compared with other similar compounds, such as:
N-{[4-(3-chlorophenyl)phenyl]methyl}formamide: This compound has a similar structure but contains a formamide group instead of a cyclopropanamine group.
N-{[4-(3-chlorophenyl)phenyl]methyl}piperazine: This compound includes a piperazine ring, which can lead to different biological activities and properties.
Propiedades
Fórmula molecular |
C16H16ClN |
|---|---|
Peso molecular |
257.76 g/mol |
Nombre IUPAC |
N-[[4-(3-chlorophenyl)phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C16H16ClN/c17-15-3-1-2-14(10-15)13-6-4-12(5-7-13)11-18-16-8-9-16/h1-7,10,16,18H,8-9,11H2 |
Clave InChI |
QGISJGBSBVZWOU-UHFFFAOYSA-N |
SMILES canónico |
C1CC1NCC2=CC=C(C=C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


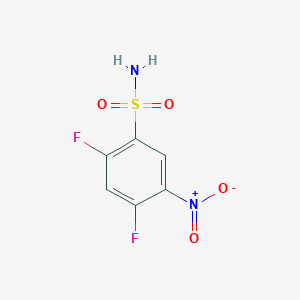
![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)
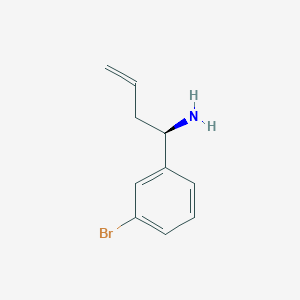

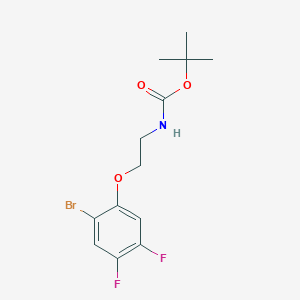


![5-Bromo-2-chloro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12070316.png)
